molecular formula C7H12N4 B13752878 [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide CAS No. 58712-58-6

[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide

Katalognummer: B13752878
CAS-Nummer: 58712-58-6
Molekulargewicht: 152.20 g/mol
InChI-Schlüssel: FLYMJPRZDCDDJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide is an organic compound that features a piperazine ring substituted with a cyanamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide typically involves the reaction of 4-methylpiperazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyanamides, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. This interaction is often mediated through the cyanamide group, which can act as an electrophile in biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

58712-58-6

Molekularformel

C7H12N4

Molekulargewicht

152.20 g/mol

IUPAC-Name

(4-methylpiperazin-1-yl)methylidenecyanamide

InChI

InChI=1S/C7H12N4/c1-10-2-4-11(5-3-10)7-9-6-8/h7H,2-5H2,1H3

InChI-Schlüssel

FLYMJPRZDCDDJG-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C=NC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.